2,5-Dioxa-7-azaspiro[3.4]octan-6-one

Catalog No.
S14460283
CAS No.
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxa-7-azaspiro[3.4]octan-6-one

Product Name

2,5-Dioxa-7-azaspiro[3.4]octan-6-one

IUPAC Name

2,5-dioxa-7-azaspiro[3.4]octan-6-one

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c7-4-6-1-5(9-4)2-8-3-5/h1-3H2,(H,6,7)

InChI Key

AQXLOGOGIPNVMX-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC2)OC(=O)N1

2,5-Dioxa-7-azaspiro[3.4]octan-6-one is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro connection between two rings and the presence of both nitrogen and oxygen atoms. Its molecular formula is C5H7NO3C_5H_7NO_3 and it has a molecular weight of approximately 129.1 g/mol. The compound features a ketone functional group, contributing to its reactivity and potential applications in various fields, including medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to form corresponding oxides, typically using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols, often facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule, commonly using alkyl halides or acyl chlorides as reagents.

The synthesis of 2,5-dioxa-7-azaspiro[3.4]octan-6-one typically involves cyclization reactions using appropriate precursors. One common method includes:

  • Starting Materials: A diol is reacted with an amine in the presence of a catalyst.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often utilizing solvents such as tetrahydrofuran or dichloromethane at moderate temperatures.
  • Cyclization: The process involves cyclization to form the spirocyclic structure .

For industrial applications, these methods may be adapted for larger scale production, optimizing for yield and purity through continuous flow reactors and advanced purification techniques.

2,5-Dioxa-7-azaspiro[3.4]octan-6-one has potential applications in:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique properties may allow for use in creating novel materials with specific functionalities.

Further exploration into its applications could reveal additional uses in various scientific fields.

Several compounds share structural similarities with 2,5-dioxa-7-azaspiro[3.4]octan-6-one:

Compound NameKey DifferencesUnique Features
2,7-Dioxa-5-azaspiro[3.4]octaneLacks the ketone group present in 2,5-dioxa-7-azaspiro[3.4]octan-6-oneBasic spirocyclic structure without functionalization
2,7-Dioxa-5-azaspiro[3.4]octan-6-olContains a hydroxyl group instead of a ketone groupHydroxyl group increases polarity and potential solubility
4-Azaspiro[2.5]octane-5,7-dioneDifferent ring structure and functional groupsExhibits distinct reactivity due to different positioning of functional groups

Uniqueness

The uniqueness of 2,5-dioxa-7-azaspiro[3.4]octan-6-one lies in its specific spirocyclic architecture combined with both nitrogen and oxygen atoms within the ring structure. This combination results in distinctive chemical properties and reactivity patterns that differentiate it from related compounds, making it a valuable candidate for further research and application development.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.042593085 g/mol

Monoisotopic Mass

129.042593085 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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